REACTION_CXSMILES
|
[H-].[Na+].Br[CH2:4][CH:5]1[CH2:7][CH2:6]1.[S:8]1[CH2:13][CH2:12][CH2:11][S:10][CH:9]1[C:14]([O:16][CH2:17][CH3:18])=[O:15]>C1(C)C=CC=CC=1.CN(C=O)C>[CH:7]1([CH2:6][C:9]2([C:14]([O:16][CH2:17][CH3:18])=[O:15])[S:8][CH2:13][CH2:12][CH2:11][S:10]2)[CH2:5][CH2:4]1 |f:0.1|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
BrCC1CC1
|
Name
|
|
Quantity
|
17.77 g
|
Type
|
reactant
|
Smiles
|
S1C(SCCC1)C(=O)OCC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirring at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was dropwise added, over 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
STIRRING
|
Details
|
the solution was stirred overnight at rt
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
Water was added to the solution
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)CC1(SCCCS1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.6 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 85.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |